molecular formula C25H16N2O3S B2385120 N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide CAS No. 922472-94-4

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2385120
CAS No.: 922472-94-4
M. Wt: 424.47
InChI Key: BSUWXGKZXKZRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound with the molecular formula C25H16N2O3S. This compound is notable for its unique structure, which includes a benzofuran ring, a thiazole ring, and a benzoyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to engage in electrophilic and nucleophilic substitution reactions, which can influence its interaction with biomolecules . For instance, the compound may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing their activity and contributing to its antioxidant properties . Additionally, the benzofuran moiety may facilitate interactions with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell function by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . These pathways are crucial for cell survival, growth, and differentiation, and their modulation by this compound can lead to altered gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic functions . For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, such as prolonged activation of antioxidant pathways and persistent inhibition of cell proliferation . These temporal effects highlight the potential of this compound for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced . These findings underscore the importance of careful dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzofuran moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis may involve the use of reagents such as benzoyl chloride, phenylthiazole, and benzofuran-2-carboxylic acid under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography. The choice of solvents and catalysts is crucial to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted benzofuran or thiazole derivatives.

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: These compounds share structural similarities and exhibit comparable biological activities.

    5-{2-[N′-(2-bromo-5-methoxy-benzoyl)-hydrazino]-thiazol-4-yl}-2-hydroxy-benzamide: This compound has a similar thiazole ring and benzoyl group, contributing to its biological activity.

Uniqueness

N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O3S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(31-23)27-24(29)20-15-18-13-7-8-14-19(18)30-20/h1-15H,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUWXGKZXKZRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.